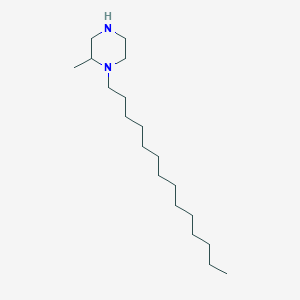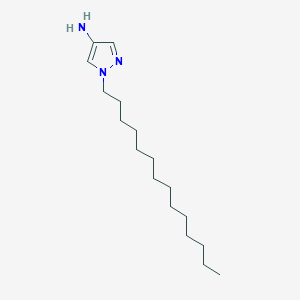
2-Methyl-1-tetradecylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which would include 2-Methyl-1-tetradecylpiperazine, has been a topic of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
2-Methyl-1-tetradecylpiperazine has been used in a variety of scientific research applications due to its ability to act as a surfactant. It has been used in drug delivery systems to improve the solubility of drugs in aqueous solutions, and has also been used in protein crystallization to improve the solubility of proteins and increase the yield of protein crystals. Additionally, this compound has been used in the production of nanoparticles and nanomaterials, as well as in the production of liposomes.
Mechanism of Action
2-Methyl-1-tetradecylpiperazine acts as a surfactant by reducing the surface tension of a liquid. This is accomplished by the hydrophobic tails of the this compound molecules interacting with the hydrophobic regions of the liquid molecules, which reduces the surface tension of the liquid.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the surface tension of aqueous solutions, which can improve the solubility of drugs and proteins. Additionally, it has been shown to increase the permeability of cell membranes, which can improve the delivery of drugs and other molecules into cells. It has also been shown to reduce the viscosity of aqueous solutions, which can improve the flow of aqueous solutions through a system.
Advantages and Limitations for Lab Experiments
The use of 2-Methyl-1-tetradecylpiperazine in lab experiments has several advantages. It is easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and can be used in a variety of applications. However, there are some limitations to the use of this compound in lab experiments. It is not very soluble in organic solvents and can be difficult to remove from a solution. Additionally, it can be difficult to control the concentration of this compound in a solution.
Future Directions
The use of 2-Methyl-1-tetradecylpiperazine in scientific research is still in its infancy, and there are several potential future directions for its use. It could be used as a drug delivery system to improve the solubility of drugs in aqueous solutions, as well as to increase the permeability of cell membranes to improve the delivery of drugs and other molecules into cells. Additionally, it could be used in the production of nanoparticles and nanomaterials, as well as in the production of liposomes. Finally, it could be used in protein crystallization to improve the solubility of proteins and increase the yield of protein crystals.
Synthesis Methods
2-Methyl-1-tetradecylpiperazine can be synthesized in two ways: a two-step synthesis method and a one-step synthesis method. The two-step synthesis method involves reacting 1-tetradecanol with formaldehyde in the presence of an acid catalyst to form 1-tetradecyloxyformaldehyde, which is then reacted with methylmagnesium bromide to form this compound. The one-step synthesis method involves reacting 1-tetradecanol with methylmagnesium bromide in the presence of a base catalyst to form this compound directly.
properties
IUPAC Name |
2-methyl-1-tetradecylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-21-17-15-20-18-19(21)2/h19-20H,3-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXLFIBQAPFGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6362297.png)
![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)